2-Aminopyrimidine-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminopyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,6,10)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLVQWJYBPMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292010 | |
| Record name | 2-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5388-17-0 | |
| Record name | 5388-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminopyrimidine 5 Carboxamide and Its Analogs
General Strategies for Pyrimidine-5-carboxamide Scaffold Construction
The construction of the pyrimidine-5-carboxamide scaffold can be achieved through several general methodologies. One common approach involves the condensation of a three-carbon building block with an amidine or a related species. nih.gov For instance, β-ketoesters or β-aldehydoesters can react with guanidine (B92328) hydrochloride in the presence of a base to yield 5- and 6-substituted 2-aminopyrimidines. rsc.org Microwave-assisted, solvent-free conditions have been shown to be effective for this transformation. rsc.org
Another strategy involves the conversion of a carboxyl group on a pre-existing pyrimidine (B1678525) ring into a carboxamide group. google.com This can be accomplished through various standard peptide coupling or amidation reactions. Additionally, the formation of the pyrimidine ring can be achieved by reacting an alkoxymethylene compound with an amidine or isothiourea derivative under neutral or basic conditions. google.com
A deconstruction-reconstruction strategy offers an alternative pathway where existing pyrimidine-containing compounds are transformed into other nitrogen heteroaromatics. nih.gov This involves converting the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block that can be used in various heterocycle-forming reactions. nih.gov
Targeted Synthesis of 2-Aminopyrimidine-5-carboxamide Derivatives
The targeted synthesis of this compound and its derivatives often employs specific and optimized reaction pathways to achieve desired substitutions and high yields.
Multi-component Cyclocondensation Reactions
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like pyrimidine derivatives in a single step. mdpi.comnih.gov A notable example is the Biginelli-inspired reaction, where α-cyanoketones, carboxaldehydes, and guanidines react in a one-pot sequence to produce 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediates, which then aromatize. nih.govacs.org This method provides moderate to excellent yields of the desired products. nih.govacs.org
Another MCR involves the reaction of various substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea (B33335) or thiourea (B124793) in the presence of ammonium (B1175870) chloride under solvent-free conditions to synthesize pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides. ias.ac.in
Catalyst-free and Environmentally Benign Synthetic Routes
In recent years, there has been a growing emphasis on developing catalyst-free and environmentally friendly synthetic methods. One such approach for the synthesis of 2-aminopyridine (B139424) derivatives, a related class of compounds, involves a multicomponent reaction under solvent-free conditions, which is considered a green chemical technology. mdpi.com Similarly, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent-free and catalyst-free conditions. semanticscholar.orgnih.govmdpi.comresearchgate.net These methods are advantageous due to their simplicity, high yields, and reduced environmental impact. mdpi.comsemanticscholar.orgnih.gov
Derivatization from Precursor 2-Aminopyrimidines
A common and versatile method for synthesizing derivatives of this compound involves the derivatization of a pre-existing 2-aminopyrimidine core. A widely used precursor is 2-amino-4,6-dichloropyrimidine. semanticscholar.orgnih.govmdpi.comresearchgate.net Nucleophilic substitution reactions with various amines, often in the presence of a base like triethylamine, allow for the introduction of diverse substituents at the 4- and 6-positions. semanticscholar.orgnih.govmdpi.comresearchgate.net This approach has been successfully employed to generate large libraries of 2-aminopyrimidine derivatives. semanticscholar.orgnih.gov
Another strategy involves the Suzuki-Miyaura cross-coupling reaction. For instance, 2-amino-5-bromopyrimidine (B17363) can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the C-5 position. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired products. For instance, in the synthesis of bis-1,2,3-triazole linked bis-2-aminopyrimidines, various bases were screened, and the reaction was refluxed in different solvents like ethanol (B145695) or water to find the optimal conditions. researchgate.net
In the synthesis of 2-aminopyridine derivatives, it was observed that conducting the reaction at 50 °C generally led to optimal conversion of the starting pyridinium (B92312) salt. nih.gov The choice of solvent and the use of excess amine were also critical parameters. nih.gov The use of additives or catalysts can also significantly impact the yield. For example, while H2SO4 was found to increase the yield of a pyrimidine synthesis, other additives like ammonium chloride had undesirable effects. nih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Aminopyridine Derivatives This interactive table summarizes the effect of different reaction conditions on the yield of 2-aminopyridine derivatives.
| Entry | Amine | Conditions | Yield (%) |
|---|---|---|---|
| a | Aniline | A: 4.0 eq. amine, DMSO, 50 °C | 75 |
| b | Aniline | D: 4.0 eq. amine, DMSO, rt | 20 |
| c | Benzylamine | A: 4.0 eq. amine, DMSO, 50 °C | 85 |
| d | Benzylamine | C: neat amine (ca. 0.4–0.5M), 50 °C | 82 |
| e | Piperidine | A: 4.0 eq. amine, DMSO, 50 °C | 90 |
| f | Piperidine | B: neat amine (ca. 0.4–0.5M), rt | 65 |
| g | Benzyl glycine | A: 4.0 eq. amine, DMSO, 50 °C | 30 |
Data adapted from a study on the synthesis of 2-aminopyridines. nih.gov
Advanced Synthetic Techniques and Innovations in Pyrimidine Functionalization
Modern organic synthesis has introduced advanced techniques to functionalize the pyrimidine ring with high precision and efficiency. A notable innovation is the C2-selective amination of pyrimidines through a site-selective C–H functionalization platform. acs.org This method generates pyrimidinyl iminium salt intermediates that can be converted into various amine products. acs.org
Another advanced approach is the deconstruction-reconstruction strategy, which allows for the diversification of the pyrimidine core by transforming it into other heterocyclic systems. nih.gov This technique involves the cleavage of the pyrimidine ring to form a three-carbon building block that can be used in subsequent cyclization reactions. nih.gov
Furthermore, iridium-catalyzed multicomponent synthesis allows for the creation of pyrimidines from amidines and multiple alcohol molecules through a series of condensation and dehydrogenation steps. organic-chemistry.org Ultrasound-assisted cyclization reactions have also been shown to significantly reduce reaction times compared to conventional methods for pyrimidine synthesis. nih.gov
Advanced Structural Elucidation and Characterization Techniques
Spectroscopic Characterization of 2-Aminopyrimidine-5-carboxamide and Related Structures
Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic techniques provide unique and complementary pieces of information, which, when combined, allow for an unambiguous structural assignment.
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend.
For this compound, the key functional groups are the primary amine (-NH₂), the primary amide (-CONH₂), and the pyrimidine (B1678525) ring system. The FT-IR spectrum is expected to show distinct absorption bands corresponding to these groups. The N-H stretching vibrations of both the amine and amide groups typically appear as strong, sharp bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the carboxamide group is one of the most intense and characteristic bands in the spectrum, usually found between 1650 and 1690 cm⁻¹. Vibrations associated with the C=N and C=C bonds within the pyrimidine ring, as well as N-H bending, are expected in the fingerprint region (below 1600 cm⁻¹).
Table 1: Expected FT-IR Vibrational Frequencies for this compound This table presents expected frequency ranges based on characteristic values for the functional groups present in the molecule and data from related structures.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) & Amide (-CONH₂) | 3200 - 3500 | Medium to Strong |
| C-H Stretch | Aromatic (Pyrimidine Ring) | 3000 - 3100 | Weak to Medium |
| C=O Stretch (Amide I) | Carboxamide (-CONH₂) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | Carboxamide (-CONH₂) | 1580 - 1650 | Medium to Strong |
| C=C, C=N Stretch | Pyrimidine Ring | 1400 - 1600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR provides analogous information for the carbon atoms.
For this compound (C₅H₆N₄O), the ¹H NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring (at positions 4 and 6) would appear as distinct singlets in the aromatic region (typically δ 8.0-9.0 ppm), with their exact chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. The protons of the primary amine (-NH₂) and the amide (-CONH₂) would also appear as distinct signals, often as broad singlets, whose chemical shifts can vary depending on solvent and concentration. The integration of these peaks would correspond to a 2:2:2 proton ratio (ring protons : amine protons : amide protons).
The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms in the molecule, as the molecular structure is asymmetric. The carbon of the carboxamide group (C=O) would be the most downfield signal (typically δ 165-175 ppm). The pyrimidine ring carbons would appear at various shifts depending on their direct attachment to nitrogen and their proximity to the substituents.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shifts and multiplicities based on the compound's structure and known data for similar pyrimidine systems.
Crystallographic Analysis and Solid-State Structural Investigations
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Lattices
The supramolecular architecture of this compound in the solid state is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the molecular packing in the crystal lattice, influencing the compound's physical properties.
Hydrogen Bonding: The this compound molecule possesses multiple hydrogen bond donors (the amino group -NH2 and the carboxamide -NH2) and acceptors (the pyrimidine ring nitrogens and the carbonyl oxygen). This functionality allows for the formation of extensive and robust hydrogen-bonding networks. In closely related structures, such as pyrimidine-2-carboxamide, the crystal structure reveals a centrosymmetric pair of intermolecular N—H⋯O hydrogen bonds. nih.gov Another N—H⋯O hydrogen bond between adjacent molecules can link them into a helical chain motif. nih.gov
For the analogous compound, 2-aminopyrimidine-5-carboxylic acid, crystal structure analysis shows that zinc-coordinated metal-organic frameworks (MOFs) are regulated by hydrogen bonds. nih.gov This highlights the strong tendency of the 2-aminopyrimidine (B69317) moiety to engage in predictable hydrogen bonding patterns, which are crucial in crystal engineering and the design of supramolecular assemblies. The amino group typically forms N—H⋯N or N—H⋯O bonds, while the amide group can participate in forming dimeric motifs through N—H⋯O interactions.
The interplay between hydrogen bonding and π-π stacking is a defining feature of the solid-state structure of many nitrogen-containing heterocyclic compounds. mdpi.com The strong, directional hydrogen bonds often form a primary framework, which is then further stabilized by the weaker, non-directional π-π stacking interactions, leading to dense and stable three-dimensional networks.
Table 1: Typical Intermolecular Interaction Data in Related Pyrimidine Structures
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Reference Compound |
|---|---|---|---|
| Hydrogen Bond | N—H···O | - | Pyrimidine-2-carboxamide nih.gov |
| π-π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | 3.439 | Pyrimidine-2-carboxamide nih.gov |
Conformational Analysis and Stereochemical Considerations in Derivatives
The conformational flexibility of derivatives of this compound is a critical aspect influencing their chemical reactivity and biological activity. The primary source of conformational isomerism in these molecules arises from the restricted rotation around the C(O)—N amide bond.
Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond possesses a significant partial double bond character. This restricts free rotation, leading to the possible existence of two distinct planar conformers: cis and trans (also referred to as Z and E isomers, respectively), with respect to the orientation of the pyrimidine ring and the amide N-H protons.
Detailed studies on structurally similar 6-amino-5-carboxamidouracils, which are also pyrimidine derivatives, have provided significant insight into this phenomenon. mdpi.com Using techniques like dynamic and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have demonstrated the presence of both cis and trans conformers in solution. mdpi.com The duplication of signals in the NMR spectra was directly attributed to this conformational isomerism. mdpi.com
The rotational barrier of the amide bond can be influenced by several factors, including the nature of the substituent on the amide nitrogen, the solvent, and temperature. mdpi.com For instance, in some 5-ethynylcarboxamidouracils, the triple bond was found to stabilize the thermodynamically less stable cis conformer. mdpi.com Exchange spectroscopy (EXSY) NMR experiments have been used to confirm the chemical exchange between the two conformational isomers and to determine the kinetics of the rotational process. mdpi.com
Stereochemical considerations become particularly important when chiral substituents are introduced into the derivatives of this compound. The presence of stereocenters can lead to the formation of diastereomers, which may exhibit different preferred conformations and, consequently, distinct physical and biological properties. The specific conformation adopted by a derivative can influence how it fits into a binding site of a biological target, such as an enzyme or receptor. nih.gov Therefore, understanding the conformational preferences and the stereochemical aspects of these derivatives is crucial for the rational design of new molecules with specific functions.
Table 2: Conformational Isomers in Amide Derivatives
| Isomer | Description | Key Feature |
|---|---|---|
| trans (E) | The substituent on the amide nitrogen is on the opposite side of the carbonyl oxygen relative to the pyrimidine ring. | Generally the thermodynamically more stable conformer. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, energy, and other key chemical characteristics. For molecules like 2-aminopyrimidine-5-carboxamide, these calculations are invaluable for predicting its behavior.
Density Functional Theory (DFT) for Electronic Structure Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. It calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are employed to find the lowest energy conformation (the most stable structure) of a molecule.
While specific DFT optimization studies on this compound are not readily found in the surveyed literature, studies on closely related compounds, such as the 2-aminopyrimidinium cation in a salt with furantetracarboxylic acid, have been performed. In such studies, the geometrical parameters (bond lengths and angles) of the optimized structure obtained via DFT calculations are often compared with experimental data from single-crystal X-ray diffraction (SCXRD) to validate the computational model. For the 2-aminopyrimidinium cation, the optimized parameters were found to be comparable to the experimental data, confirming the reliability of the DFT approach. This process reveals the planarity of the pyrimidine (B1678525) ring and the orientation of its substituent groups.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For the related 2-aminopyrimidinium cation, FMO analysis was conducted using DFT calculations. The analysis revealed the distribution of these orbitals across the molecule. The HOMO was found to be localized primarily on the furantetracarboxylate anion, while the LUMO was distributed over the 2-aminopyrimidinium cation, indicating that the cation is the primary electron-accepting part of the salt complex.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyrimidine System (Note: Data below is for the 2-aminopyrimidinium (2-AP)+ cation complexed with furantetracarboxylate (FTCA)− and is provided for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Description |
| EHOMO | -8.11 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| ELUMO | -2.71 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| Energy Gap (ΔE) | 5.40 | ELUMO - EHOMO; indicates molecular stability and reactivity. |
| Data sourced from a DFT study on (FTCA)⁻(2-AP)⁺ salt. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps are visual representations of the charge distribution within a molecule. They are calculated to predict how a molecule will interact with other chemical species. The MESP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green regions denote neutral or non-polar areas of the molecule.
In the study of the 2-aminopyrimidinium cation, MESP analysis showed a high positive potential (blue) around the aminopyrimidinium protons, confirming their role as hydrogen bond donors. The negative potential (red) was concentrated on the oxygen atoms of the carboxylate groups of the counter-ion. Such maps are crucial for understanding and predicting non-covalent interactions like hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Stability and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding/antibonding orbitals.
Prediction and Assignment of Vibrational Frequencies
Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of another, typically a larger molecule like a protein (a receptor). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves placing the ligand in various conformations within the protein's binding site and calculating a "docking score" or binding energy for each pose. A lower binding energy generally indicates a more stable and favorable interaction. The results also reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site.
Although no specific molecular docking studies featuring this compound were identified in the search, derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors for various protein targets. In these studies, docking simulations helped to rationalize the observed biological activity by showing how modifications to the pyrimidine scaffold affected binding affinity and interactions with critical residues like Cys145 and His41 in the main protease of SARS-CoV-2.
Ligand-Protein Interaction Profiling
Molecular docking simulations have been widely used to investigate the binding of this compound derivatives to various protein kinases, which are key targets in cancer therapy. biointerfaceresearch.comresearchgate.net These studies reveal the specific amino acid residues within the protein's active site that form crucial interactions with the ligand. For instance, derivatives of 2-aminopyrimidine have been shown to interact with the hinge region of kinases, a common binding motif for kinase inhibitors. researchgate.net The 2-amino group of the pyrimidine ring often forms hydrogen bonds with the backbone of the hinge region, anchoring the molecule in the active site.
In studies of 2-aminopyrimidine derivatives as potential anti-cancer agents, docking studies have been performed against targets like Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). informahealthcare.comresearchgate.net These computational analyses help to rationalize the biological activity of the synthesized compounds and guide further structure-activity relationship (SAR) studies. researchgate.net Similarly, the 2-aminopyrimidine scaffold has been explored for its potential to inhibit cyclin-dependent kinases (CDKs), with docking simulations illustrating the binding patterns within the active sites of CDK9 and CDK12. researchgate.net
Furthermore, in the context of antimicrobial research, docking studies have been employed to understand the interaction of 2-aminopyrimidine derivatives with targets such as dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis and minor pseudopilin EpsH from Vibrio cholerae. amazonaws.com These studies have helped to correlate the in vitro antimicrobial activity with the binding energies and interaction patterns observed in the computational models. amazonaws.com
Prediction of Binding Modes and Affinities
Predicting the binding mode and affinity of a ligand to its protein target is a cornerstone of computational drug design. nih.gov For 2-aminopyrimidine derivatives, molecular docking and molecular dynamics (MD) simulations are key techniques used to achieve this. nih.govnih.gov Docking programs can predict various possible binding poses of a ligand in the protein's active site, and scoring functions are used to estimate the binding affinity for each pose. nih.gov
For instance, in the study of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors, both atom-based and docking-based 3D-QSAR models were developed to predict binding affinities. nih.gov These models demonstrated good predictive power, indicating their reliability in guiding the design of new inhibitors. nih.gov MD simulations further refine the docked poses by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate representation of the binding interactions and allowing for the calculation of binding free energies. researchgate.net
The challenge in accurately predicting binding affinities often lies in the flexibility of the protein receptor and the entropic contributions to binding. researchgate.netpharmafeatures.com Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate binding free energies from MD simulation trajectories, which can provide a more accurate ranking of inhibitor affinities than docking scores alone. researchgate.net For some flexible kinases, ensemble docking, which uses multiple receptor conformations, has been shown to improve the accuracy of binding mode prediction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for biological activity.
Derivation of Molecular Topological and Quantum Chemical Descriptors
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. researchgate.net These descriptors can be categorized into several types, including topological, electronic, and quantum chemical descriptors. researchgate.netresearchgate.net
Quantum chemical descriptors are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule. researchgate.netnih.govresearchgate.netacs.org These can include:
Energies of frontier molecular orbitals (HOMO and LUMO): These are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Dipole moment: This describes the polarity of the molecule.
Atomic charges: These indicate the distribution of electrons within the molecule and can identify sites for electrostatic interactions.
Electrostatic potential: This maps the electrostatic interactions a molecule can have with its environment.
Software like DRAGON can calculate thousands of descriptors from different categories, which are then used to build the QSAR models. nih.gov The selection of the most relevant descriptors is a critical step in developing a robust and predictive model. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives
| Descriptor Type | Examples | Information Encoded |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, branching, and shape |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic distribution, reactivity, polarity |
| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability |
Development and Validation of Predictive QSAR Models
Once a set of descriptors has been calculated for a series of compounds with known biological activities, a QSAR model can be developed using various statistical methods. uniroma1.ityoutube.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods, while non-linear methods like Artificial Neural Networks (ANN) and k-Nearest Neighbors (kNN) are also frequently employed. nih.govresearchgate.netnih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A dataset of compounds with their corresponding biological activities is collected. This dataset is typically divided into a training set for model development and a test set for external validation. nih.govyoutube.com
Descriptor Calculation and Selection: A large number of molecular descriptors are calculated for each compound. Feature selection techniques are then used to identify a subset of descriptors that are most relevant to the biological activity. nih.gov
Model Building: A mathematical model is constructed using a statistical method to correlate the selected descriptors with the biological activity of the compounds in the training set. youtube.com
Model Validation: The predictive power of the model is rigorously assessed. researchgate.net This includes internal validation techniques like leave-one-out cross-validation (q²) and external validation using the test set (R²pred). uniroma1.itnih.govnih.gov Y-randomization is another important validation technique to ensure the model is not a result of chance correlation. uniroma1.it
For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors used MLR and ANN to develop predictive models. nih.gov The ANN model showed superior predictive ability, highlighting the importance of considering non-linear relationships between structure and activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to 2-aminopyridine derivatives to understand the 3D structural requirements for their inhibitory activity. nih.gov
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Desired Value |
| R² | Coefficient of determination (goodness of fit for the training set) | Close to 1.0 |
| q² or R²cv | Cross-validated coefficient of determination (internal predictive ability) | > 0.5 for a good model |
| R²pred | Predictive R² for the external test set (external predictive ability) | > 0.6 for a good model |
| RMSE | Root Mean Square Error | As low as possible |
In Silico Compound Design and Virtual Screening Methodologies
The insights gained from ligand-protein interaction studies and QSAR models are leveraged in the design of new compounds with improved properties. researchgate.netnih.gov In silico design and virtual screening are powerful computational strategies to explore vast chemical spaces and prioritize compounds for synthesis and biological testing. researchgate.netresearchgate.net
A common approach is scaffold hopping , where the core structure (scaffold) of a known active compound is replaced with a different scaffold while maintaining the key interactions with the target protein. nih.gov For example, the 2-aminoimidazole scaffold in a known biofilm inhibitor was replaced with a 2-aminopyrimidine scaffold, leading to the discovery of new analogs with potent anti-biofilm activity. nih.gov
Virtual screening involves computationally screening large libraries of compounds against a specific target to identify potential hits. nih.gov This can be done through ligand-based methods, which search for compounds similar to known actives, or structure-based methods, which use docking to predict the binding of library compounds to the target protein. nih.gov
The design of novel this compound derivatives often involves a combination of these approaches. For instance, new pyrimidine-5-carbonitrile derivatives were designed as potential VEGFR-2 inhibitors, and their binding modes were investigated through docking studies. rsc.org Similarly, new 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives were designed and evaluated in silico for their potential as antitumor agents. researchgate.net The computational design of aminopyrimidine derivatives has also been explored by combining them with FDA-approved drugs to create novel compounds with potential anticancer properties. biointerfaceresearch.com These in silico methods significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov
Structure Activity Relationship Sar Investigations of 2 Aminopyrimidine 5 Carboxamide Derivatives
Impact of Substituent Variation on Molecular Recognition
The biological activity of 2-aminopyrimidine-5-carboxamide derivatives is highly sensitive to the nature and position of various substituents. Modifications on the pyrimidine (B1678525) ring, the amide group, and even at distant locations on the molecule can profoundly influence how the compound recognizes and binds to its biological target.
Chemical Modifications at Pyrimidine Ring Positions (e.g., C2, C4, C5, C6)
The pyrimidine core is a primary site for modification, with each position offering a unique opportunity to modulate activity. The 2-amino group is a crucial feature, often participating in key hydrogen bonding interactions with target proteins. ijpsjournal.com Its basic structure, featuring a six-membered ring with two nitrogen atoms and an amino group at position 2, allows for multiple interactions like hydrogen bonding, which enhances its binding affinity. ijpsjournal.com
C4 and C6 Positions: Alterations at the C4 and C6 positions significantly impact the compound's profile. In a study on β-glucuronidase inhibitors, derivatives were synthesized from 2-amino-4,6-dichloropyrimidine (B145751), indicating substitutions at these positions. nih.gov One of the most potent compounds featured a piperazinyl substituent at the C-4 position, which was found to form critical hydrogen bonds with key residues (Glu413 and Tyr468) in the enzyme's active site. nih.gov In the development of adenosine (B11128) A1 receptor antagonists, a collection of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles was synthesized to explore SAR trends at these positions. acs.org
C5 Position: The carboxamide group at the C5 position is a defining feature. In studies on adenosine receptor antagonists, the analogous 5-cyano group was shown to increase the acidity of the exocyclic amino group at C2. acs.org This electronic effect strengthens the double-hydrogen bond interaction with a conserved asparagine residue (Asn6.55) in the receptor, highlighting the C5 substituent's role in anchoring the ligand. acs.org General synthetic methods for modifying the C5 position of pyrimidines include halogenation, nitration, and C-C bond formation through cross-coupling reactions, offering a wide array of possible derivatives. mostwiedzy.plcrossref.org
A study focused on developing inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) biofilms compared substitution patterns on the pyrimidine ring. The investigation found that attaching a substituted phenyl core at the C-4 position of the 2-aminopyrimidine (B69317) headgroup resulted in higher activity compared to attachment at the C-5 position. nih.gov
Table 1: Impact of Pyrimidine Ring Substitution on Inhibitory Activity
| Compound ID | Pyrimidine Position of Phenyl Core | Phenyl Core Substitution | Tail Group on Amide | Target | Activity (IC₅₀) |
|---|---|---|---|---|---|
| 8e | C-4 | meta | 3,5-dichloro | MRSA Biofilm | 26.4 ± 4.9 µM nih.gov |
| 8g | C-4 | meta | 3,5-dibromo | MRSA Biofilm | 17.4 ± 6.4 µM nih.gov |
| 13d | C-5 | meta | 3,5-dibromo | MRSA Biofilm | 43 ± 8.3 µM nih.gov |
| 14 | C-4 | para | 3,5-dichloro | MRSA Biofilm | 41 ± 12 µM nih.gov |
| 15d | C-5 | ortho | 3,5-dibromo | MRSA Biofilm | 69 ± 16 µM nih.gov |
Influence of Amide Moiety Modifications (R1)
The amide functional group at C5 is not merely a linker but an active participant in molecular recognition. Modifications to the substituent on the amide nitrogen (R1) can fine-tune electronic properties, steric bulk, and hydrogen-bonding capacity. In the pursuit of MRSA biofilm inhibitors, the "tail" group attached to the amide linker was critical for activity. nih.gov Analogs featuring a 3,5-dichloro or 3,5-dibromo phenyl group on the amide showed the most promise, indicating that these halogenated aromatic moieties fit well into a specific binding pocket. nih.gov
Elucidation of Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, key pharmacophoric features have been identified through various studies.
Hydrogen Bond Donor: The 2-amino group is a conserved hydrogen bond donor.
Hydrogen Bond Acceptor/Donor: The pyrimidine ring nitrogens act as hydrogen bond acceptors.
Hydrogen Bond Acceptor: The carbonyl oxygen of the C5-carboxamide is a potent hydrogen bond acceptor.
Modulator Group: The C5-carboxamide substituent (R1) and other groups at C4 and C6 occupy specific pockets and can be modified to enhance potency and selectivity.
For instance, in β-glucuronidase inhibitors, the pharmacophore includes a hydrogen bond donor interaction from the C4-piperazinyl substituent to the enzyme residues Glu413 and Tyr468. nih.gov In adenosine receptor antagonists, the model includes a crucial double-hydrogen bond between the 2-amino group and a specific asparagine residue, a feature that is strengthened by the electron-withdrawing nature of the C5 substituent. acs.org
Correlations between Structural Attributes and Biological Mechanisms
The relationship between a molecule's structure and its effect on biological pathways is a cornerstone of drug discovery. For 2-aminopyrimidine derivatives, specific structural features have been linked to distinct mechanisms of action. In the development of ALK2 inhibitors based on a similar 2-aminopyridine (B139424) scaffold, the primary amine at the C2 position was found to be more critical for inhibiting TGF-β signaling than for BMP signaling. acs.org Replacing this amine with a methyl group resulted in a compound with high selectivity for BMP pathways, demonstrating how a small structural change can alter pathway selectivity. acs.org Similarly, potent Tropomyosin receptor kinase (TRK) inhibitors based on a 2,4-diaminopyrimidine (B92962) scaffold were shown to inhibit the phosphorylation of TRK, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells. nih.gov
SAR-Driven Strategies for Rational Compound Design
The insights gained from SAR studies are directly applied to the rational design of new, improved compounds. mdpi.com This process often involves several key strategies:
Scaffold Hopping: As seen in the development of MRSA inhibitors, researchers can replace a known active core (a 2-aminoimidazole) with a structurally related one (a 2-aminopyrimidine) to explore new chemical space and improve properties. nih.gov
Lead Optimization: Based on an initial "hit" or "lead" compound, medicinal chemists synthesize a library of analogs to systematically probe the effect of different substituents. The development of PI3Kα/mTOR dual inhibitors involved creating two series of pyridopyrimidine analogs based on a known lead compound, which led to potent and selective inhibitors. nih.gov
Pharmacophore-Based Design: Once a pharmacophore model is established, new molecules can be designed in silico to fit the model before being synthesized. This approach was used to confirm the rationality of a pharmacophore model for TRK inhibitors, leading to the identification of a novel and potent lead compound. nih.gov
These strategies, fueled by a deep understanding of SAR, enable the targeted design of molecules with desired biological activities, moving the field of drug discovery forward. nih.govnih.gov
Biological Activity Mechanisms and in Vitro Studies
Enzyme Inhibition Profiles (In Vitro)
The core structure of 2-aminopyrimidine-5-carboxamide serves as a versatile scaffold for the development of potent enzyme inhibitors. In vitro assays have demonstrated that derivatives of this compound can effectively block the activity of a range of enzymes, including protein kinases, glycosidases, and others.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 2-aminopyrimidine (B69317) have shown significant inhibitory activity against several members of this enzyme superfamily.
Epidermal Growth Factor Receptor (EGFR): The rise of resistance to EGFR inhibitors, particularly through mutations like T790M and C797S in non-small cell lung cancer (NSCLC), has driven the search for new therapeutic agents. nih.gov Fourth-generation EGFR inhibitors are being developed to target these resistant mutations. nih.gov Several series of 2-phenyl-4-aminopyrimidine and cyclic 2-aminopyrimidine derivatives have been synthesized and evaluated for this purpose. nih.govbioworld.com For instance, compound A23, a 2-phenyl-4-aminopyrimidine derivative, showed potent activity against EGFRDel19/T790M/C797S with an IC₅₀ value of 0.133 μM. nih.gov Another exemplified compound, HC-614, inhibited the same triple mutant EGFR with an IC₅₀ value between 1 and 10 nM. bioworld.com Similarly, LS-106, which features a 2-aminopyrimidine core, potently inhibited EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S with IC₅₀ values of 2.4 nM and 3.1 nM, respectively. nih.gov An aminopyrimidine compound from another study inhibited the EGFR (L858R/T790M/C797S) triple-mutant with an IC₅₀ of 0.4 nM, while showing selectivity over wild-type EGFR (IC₅₀ = 2.4 nM). bioworld.com
Janus Kinase 3 (JAK3): Selective inhibition of JAK3 is a key strategy for treating autoimmune disorders. Optimization of the 2-aminopyrimidine scaffold has led to potent and selective JAK3 inhibitors. A series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives were developed, with one compound (11i) emerging as a potent and selective JAK3 inhibitor. bioworld.com While specific IC₅₀ values for this compound were not provided in the abstract, the research highlights the importance of the diaminopyrimidine-carboxamide core. bioworld.com In a separate study, 2-aminopyrimidine derivatives were designed as dual inhibitors of JAK2 and FLT3, with compound 11r showing an IC₅₀ of 104.40 nM against JAK3. researchgate.net Tofacitinib, a well-known JAK inhibitor, was initially considered JAK3-selective but is now known to inhibit JAK1, JAK2, and JAK3 with IC₅₀ values of 15 nM, 71 nM, and 55 nM, respectively. nih.gov
Activin Receptor-Like Kinase-2 (ALK2): ALK2, a BMP type I receptor, is a target for the rare disease fibrodysplasia ossificans progressiva (FOP). While research has focused on ALK2 inhibitors, the most prominent scaffolds reported are based on 2-aminopyridine (B139424) and pyrazolo[1,5-a]pyrimidine, rather than this compound.
Sirtuin (SIRT) Inhibition: Based on available research, there is no specific information regarding the inhibition of sirtuin enzymes by this compound derivatives. The primary inhibitors identified for this class of enzymes belong to different chemical families, such as those containing Nε-thioacetyllysine or sirtinol (B612090) analogs. nih.gov
Aurora Kinase: Several inhibitors targeting Aurora kinases utilize a pyrimidine (B1678525) scaffold. For example, PF-03814735, a dual inhibitor of Aurora A and Aurora B, was developed from a pyrimidine scaffold and inhibits the enzymes with IC₅₀ values of 5 nM and 0.8 nM, respectively. nih.gov The clinical candidate Alisertib (MLN8237) is a selective Aurora A kinase inhibitor with an IC₅₀ of 1.2 nM. medchemexpress.com Another compound, CYC116, inhibits Aurora A and B with IC₅₀ values of 44 nM and 19 nM. nih.gov While these compounds are pyrimidine-based, specific data for derivatives of this compound are not detailed in the provided results. However, a 3-aminopyridin-2-one fragment library identified a derivative containing a 2-aminopyrimidine moiety (compound 7) that showed potent inhibition of Aurora A. nih.gov
Polo-like Kinase (PLK): The 2-aminopyrimidine scaffold is a key feature in many PLK inhibitors. mdpi.com Hybrid 3D-QSAR studies on aminopyrimidinyl pyrazole (B372694) analogs have been used to design potent PLK1 inhibitors. nih.gov The aminopyrimidine ring in these compounds often forms critical hydrogen bonds with the hinge region residue CYS133 of the kinase. nih.gov One synthesized compound based on this design showed a potent PLK1 IC₅₀ of 1.8 nM. mdpi.com
c-Jun N-terminal Kinase (JNK): The aminopyrimidine core has been utilized to develop selective JNK3 inhibitors for potential use in central nervous system disorders.
Glycosidases are enzymes that catalyze the hydrolysis of carbohydrates. Their inhibition is a therapeutic strategy for conditions like diabetes and certain lysosomal storage diseases.
Alpha-Glucosidase: There is no specific information in the searched literature indicating that this compound or its direct derivatives are inhibitors of alpha-glucosidase. Research on alpha-glucosidase inhibitors often focuses on other chemical classes or natural product extracts. researchgate.netnih.govnih.govresearchgate.netukm.my
Beta-Glucuronidase: A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their in vitro β-glucuronidase inhibitory activity. nih.gov Several compounds showed significant enzyme inhibition, with IC₅₀ values ranging from 2.8 µM to over 300 µM. One derivative, compound 24, was particularly potent with an IC₅₀ of 2.8 ± 0.10 µM, showing much greater activity than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). nih.gov
The inhibitory profile of the this compound scaffold extends beyond kinases and glycosidases.
Vanin Enzyme: Research into vanin inhibitors has explored various chemical structures. However, specific inhibitory data for this compound derivatives against vanin enzymes were not found in the provided search results. A screening study for dual inhibitors of human Vanin-1 and Vanin-2 identified methotrexate (B535133) as having the highest binding affinity from a library of chemical candidates. nih.gov
N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD): The inhibitor LEI-401, identified as N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, is a potent NAPE-PLD inhibitor with a pIC₅₀ of 7.14. nih.gov It is important to note that this compound is a pyrimidine-4-carboxamide, differing in the position of the carboxamide group from the subject of this article. nih.gov This inhibitor was shown to reduce NAE levels in both neuroblastoma cells and in the brains of mice. nih.govnih.gov
tRNA (Guanine37-N1)-Methyltransferase (TrmD): TrmD is an essential enzyme in many bacteria, making it a target for antibiotic development. nih.gov Current research has identified thienopyrimidinone derivatives as potent TrmD inhibitors, but these are structurally distinct from this compound. nih.govnih.gov No specific inhibitors based on the this compound scaffold were identified in the search results.
Receptor Ligand Binding Studies (In Vitro)
In addition to enzyme inhibition, derivatives of this compound have been studied for their ability to bind to and modulate the function of important cell surface receptors.
The 2-aminopyrimidine structure is a recognized motif in the development of antagonists for the histamine (B1213489) H₄ receptor (H₄R), a promising target for inflammatory diseases. Structure-activity relationship (SAR) studies have been conducted on a series of 2-aminopyrimidines to optimize their potency as H₄R ligands. These studies led to the development of compounds with significant in vitro potency in both functional and binding assays.
Bone Morphogenetic Protein (BMP) type I receptors, such as ALK2, are crucial in cellular signaling pathways. As mentioned previously (Section 6.1.1), inhibitors for this receptor class have been developed. However, the most effective reported inhibitors are based on scaffolds like 2-aminopyridine and pyrazolo[1,5-a]pyrimidine. While these are related heterocyclic structures, specific binding data for derivatives of this compound for BMP type I receptors were not prominent in the search results.
Data Tables
Table 1: In Vitro Protein Kinase Inhibition by 2-Aminopyrimidine Derivatives Note: The listed compounds are derivatives and not the parent this compound itself.
| Kinase Target | Derivative Class | Specific Compound | IC₅₀ (nM) | Reference |
| EGFR (Del19/T790M/C797S) | 2-phenyl-4-aminopyrimidine | A23 | 133 | nih.gov |
| EGFR (Del19/T790M/C797S) | cyclic 2-aminopyrimidine | HC-614 | 1-10 | bioworld.com |
| EGFR (19del/T790M/C797S) | 2-aminopyrimidine | LS-106 | 2.4 | nih.gov |
| EGFR (L858R/T790M/C797S) | 2-aminopyrimidine | LS-106 | 3.1 | nih.gov |
| EGFR (L858R/T790M/C797S) | aminopyrimidine | Not specified | 0.4 | bioworld.com |
| JAK3 | 2-aminopyrimidine | 11r | 104,400 | researchgate.net |
| Aurora A | Pyrimidine derivative | PF-03814735 | 5 | nih.gov |
| Aurora B | Pyrimidine derivative | PF-03814735 | 0.8 | nih.gov |
| Aurora A | N/A | Alisertib (MLN8237) | 1.2 | medchemexpress.com |
| Aurora A | N/A | CYC116 | 44 | nih.gov |
| Aurora B | N/A | CYC116 | 19 | nih.gov |
| PLK1 | 2-aminopyrimidine | 45a | 1.8 | mdpi.com |
Table 2: In Vitro Glycosidase and Other Enzyme Inhibition Note: The listed compounds are derivatives and not the parent this compound itself.
| Enzyme Target | Derivative Class | Specific Compound | IC₅₀ (µM) | Reference |
| Beta-Glucuronidase | 2-aminopyrimidine | Compound 24 | 2.8 | nih.gov |
| NAPE-PLD | pyrimidine-4-carboxamide | LEI-401 | 0.072 (pIC₅₀=7.14) | nih.gov |
Antimicrobial Activities (In Vitro)
The emergence of antimicrobial resistance has driven the exploration of new chemical scaffolds, with 2-aminopyrimidine derivatives showing significant potential due to their broad-spectrum antimicrobial properties. ijpsjournal.com The versatility of the 2-aminopyrimidine structure allows for extensive chemical modifications to enhance efficacy and combat resistant strains of bacteria and fungi. ijpsjournal.com
Antibacterial Spectrum and Efficacy
Derivatives of 2-aminopyrimidine have been a focus of research for their potential as antibacterial agents. ijpsjournal.comresearchgate.net Studies have shown that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria.
For instance, certain novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated excellent antimicrobial activity when compared with the reference drug ampicillin. nih.gov One study highlighted a series of 2-amino-3-cyanopyridine (B104079) derivatives, where a specific compound (2c) showed high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.govnih.gov Another study involving thiochromanone derivatives containing a carboxamide moiety found that one compound (4e) exhibited excellent in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 15, 19, and 23 μg/mL, respectively, surpassing the efficacy of standards like Bismerthiazol and Thiodiazole copper. researchgate.net
Furthermore, metal-organic frameworks (MOFs) synthesized using 4,6-diamino-2-pyrimidinethiol with zinc and cobalt have shown potent antibacterial activity. The proposed mechanism involves the generation of reactive oxygen species (ROS) upon attachment to the bacteria, leading to cell death through electrostatic interaction and lipid peroxidation. rsc.org
Table 1: In Vitro Antibacterial Activity of 2-Aminopyrimidine Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Compound 2c (2-amino-3-cyanopyridine derivative) | S. aureus, B. subtilis | MIC: 0.039 µg/mL | nih.govnih.gov |
| Compound 4e (thiochromanone derivative) | Xoo, Xoc, Xac | EC50: 15, 19, 23 µg/mL | researchgate.net |
| Various pyrimidine derivatives | Gram-positive & Gram-negative bacteria | Good to excellent activity | nih.gov |
Antifungal Efficacy
The 2-aminopyrimidine scaffold is also a promising basis for the development of new antifungal agents. ijpsjournal.comresearchgate.net Research has demonstrated the efficacy of its derivatives against a variety of fungal pathogens.
In one study, newly synthesized pyrimidine and pyrimidopyrimidine derivatives were tested against Candida albicans and Aspergillus flavus, with several compounds showing excellent antifungal activity comparable to the reference drug clotrimazole. nih.gov Another research effort synthesized a series of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives and evaluated their fungicidal activities. Compounds 5b, 5f, and 5g from this series displayed notable activity against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae. researchgate.net
A separate study on nicotinamide (B372718) derivatives highlighted a compound, 16g, which showed potent activity against six fluconazole-resistant C. albicans strains with MIC values ranging from 0.125–1 μg/mL. nih.gov This compound was also effective against other Candida species, Cryptococcus neoformans, and Trichophyton strains. nih.gov The mechanism of action for this compound was linked to the disruption of the fungal cell wall. nih.gov Additionally, certain thioacetamide-containing derivatives have also been noted for their antifungal properties. mdpi.com
Anticancer Activities (In Vitro Cell Line Models)
The 2-aminopyrimidine core is a key component in several approved anticancer drugs and a prominent scaffold in the discovery of new therapeutic agents. researchgate.netnih.gov Derivatives have shown cytotoxic effects against a wide range of cancer cell lines. nih.gov
Inhibition of Cancer Cell Proliferation
Derivatives of 2-aminopyrimidine have demonstrated significant potential in inhibiting the growth of various cancer cells. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. rsc.org Among them, compound 7b showed potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org
In another study, a series of 2,4-diaminopyrimidine-5-carbonitrile (B135015) derivatives were tested against four human cancer cell lines: MCF-7, C33A (cervical), KB (oral), and DU-145 (prostate). All tested compounds showed moderate to potent anticancer activity. utrgv.edu Similarly, certain 6-amino-5-cyano-2-thiopyrimidine derivatives have shown broad-spectrum anticancer activity, with one compound (1c) showing selectivity towards leukemia cells. nih.gov
Furthermore, a specific 2-aminopyrimidine derivative, compound 2n, was found to selectively suppress the proliferation of breast cancer cells that have dysregulated FGFR4 signaling, with an IC50 value of 0.38 μM. nih.gov
Table 2: In Vitro Anticancer Activity of 2-Aminopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7b | MCF-7, HeLa | 0.48 µM, 0.74 µM | rsc.org |
| Compound 2n | MDA-MB-453 (Breast) | 0.38 µM | nih.gov |
| 2,4-diaminopyrimidine-5-carbonitrile derivatives | MCF-7, C33A, KB, DU-145 | Moderate to potent activity | utrgv.edu |
| Compound XIX (2-aminopyrimidine) | SW480 (Colon) | 11.08 µM | nih.gov |
| Compound 1c (6-amino-5-cyano-2-thiopyrimidine) | Leukemia cell lines | High selectivity | nih.gov |
Cellular Mechanism of Action in Cancer Models
The anticancer effects of 2-aminopyrimidine derivatives are mediated through various cellular mechanisms. One prominent mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.
For instance, a study on a novel 2-amino-4-aryl-pyrimidine derivative (compound 7b) in MCF-7 breast cancer cells revealed that it could induce cell cycle arrest at the S phase. rsc.org It also triggered apoptosis through a mitochondrial-related pathway by increasing intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2. rsc.org This compound was also found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell survival. rsc.org
Another compound, a 2-aminopyrimidine designated as XIX, was shown to arrest the cell cycle at the G2/M phase and trigger apoptosis in SW480 cancer cells. nih.gov This was achieved by upregulating Bax and downregulating Bcl-2 expression levels. nih.gov Similarly, other pyrimidine derivatives have been found to inhibit topoisomerase IIα, an enzyme often overexpressed in cancer cells, leading to DNA damage and apoptosis. nih.gov In colon cancer cells, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), a related compound, sensitizes cells to apoptosis by activating AMPK, which in turn enhances caspase activity and down-regulates the antiapoptotic protein Bcl-2. nih.gov
Anti-inflammatory Properties (In Vitro Models)
Derivatives of 2-aminopyrimidine have been investigated for their anti-inflammatory potential. nih.gov These compounds can modulate inflammatory pathways in various in vitro models.
A study on morpholinopyrimidine derivatives identified two compounds, V4 and V8, that significantly inhibited the production of nitric oxide (NO) in LPS-stimulated macrophage cells without causing cytotoxicity. researchgate.net These compounds were found to reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. researchgate.net Molecular docking studies suggested that these compounds bind to the active sites of iNOS and COX-2. researchgate.net
Another study focused on pyrimidine derivatives that showed high selectivity for inhibiting COX-2 over COX-1. bohrium.com The most selective compounds also demonstrated a dose-dependent inhibition of the growth of LPS-stimulated human leukemia monocytic cells and reduced levels of reactive oxygen species, indicating antioxidant properties that contribute to their anti-inflammatory effects. bohrium.com Additionally, some pyrimidine derivatives have been studied for their ability to protect red blood cells from hemolysis, which is a method to assess in vitro anti-inflammatory activity. nih.gov
Antiviral Activities (In Vitro)
The 2-aminopyrimidine core is a constituent of numerous compounds that have been investigated for their antiviral properties against a variety of viral pathogens. Research has demonstrated that derivatives of this compound exhibit significant antiviral effects in laboratory settings.
For instance, a series of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides were synthesized and evaluated for their potential as broad-spectrum antiviral agents against RNA viruses. google.com An initial screening of these compounds identified antiviral activity against the Sendai virus , a member of the paramyxovirus family. google.com
In the context of coronaviruses, derivatives have also shown promise. A study on pyrimido[4,5-d]pyrimidines , which can be conceptually related to the 2-aminopyrimidine structure, demonstrated that compounds with an amino-indane or tetrahydronaphthalene substitution had notable antiviral activity against Human coronavirus 229E (HCoV-229E) and Human coronavirus OC43 (HCoV-OC43) . Specifically, compounds designated as 7a, 7b, and 7f emerged as promising candidates for further investigation due to their efficacy against HCoV-229E.
Furthermore, research into inhibitors of the SARS-CoV-2 main protease (M-pro) has explored complex derivatives. A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were designed and tested for their ability to inhibit viral growth in Vero cells. nih.gov Several of these compounds demonstrated potent anti-SARS-CoV-2 activity. nih.gov
The table below summarizes the in vitro antiviral activities of various derivatives containing the core pyrimidine carboxamide structure.
| Compound Class/Derivative | Virus | Cell Line | Key Findings |
| 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides | Sendai virus (Paramyxovirus) | Not specified | Identified antiviral compounds in an initial screen. google.com |
| Pyrimido[4,5-d]pyrimidine Derivatives (7a, 7b, 7f) | Human coronavirus 229E (HCoV-229E) | Not specified | Demonstrated intriguing antiviral activity. |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 | Vero cells | Most of the designed compounds exhibited potent antiviral activity. nih.gov |
Mechanism of Action Elucidation through Biochemical Assays
Biochemical assays have been instrumental in elucidating the mechanisms through which derivatives of 2-aminopyrimidine exert their biological effects. These studies often reveal that the compounds act as inhibitors of key enzymes involved in viral replication or host cell processes that are essential for viral propagation.
One of the well-documented mechanisms of action for pyrimidine derivatives is the inhibition of viral or host kinases. For example, 2-aminopyrimidine-based macrocycles have been developed as dual inhibitors of EphA2 and GAK kinases . rtu.lv These host cell kinases are implicated in the entry and assembly of viruses such as the dengue virus. The inhibitory activity of these macrocycles was confirmed through structure-guided activity relationship studies using a large panel of kinases. rtu.lv
In the fight against SARS-CoV-2, biochemical assays have shown that certain pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides act as inhibitors of the viral main protease (M-pro) . nih.gov This enzyme is crucial for the cleavage of viral polyproteins into functional units, a critical step in the viral life cycle. The inhibitory concentrations (IC50) for some of these derivatives were found to be more potent than reference drugs. nih.gov
The table below outlines the findings from biochemical assays on the mechanism of action of these related compounds.
| Compound Class/Derivative | Target Enzyme/Pathway | Assay Type | Key Findings |
| 2-Aminopyrimidine-based macrocycles | EPHA2/GAK kinases | Kinase activity assays | Potent dual inhibitors, preventing dengue virus infection in Huh7 liver cells. rtu.lv |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 Main Protease (M-pro) | In vitro enzyme inhibition assay | Exhibited high SARS-CoV-2 M-pro inhibition activity with low micromolar IC50 values. nih.gov |
Applications of 2 Aminopyrimidine 5 Carboxamide Beyond Medicinal Chemistry
Development of Chemosensors and Molecular Probes
Selective Detection of Metal Ions (e.g., Fe³⁺, Al³⁺, Pb²⁺)
Scientific literature, based on available search results, does not currently contain specific studies detailing the use of 2-aminopyrimidine-5-carboxamide as a selective chemosensor for iron (Fe³⁺), aluminum (Al³⁺), or lead (Pb²⁺) ions. However, the broader class of pyrimidine (B1678525) derivatives has been investigated for metal ion sensing. The nitrogen atoms within the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group could potentially act as coordination sites for metal ions. The binding of a specific metal ion could lead to a detectable change in the molecule's photophysical properties, forming the basis for a sensor. The development of a selective sensor would depend on creating a specific binding pocket where the size and electronic properties are tailored to a target ion.
Sensing of Biomolecules (e.g., Cytosine, RNA Structure Probing)
There is currently no direct scientific literature available that describes the application of this compound for the selective sensing of cytosine or as a direct probe for RNA structure.
However, a structurally related compound, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3), has been successfully developed as a reagent for probing RNA structure. This suggests that the aminopyrimidine scaffold has the potential to be adapted for similar purposes. The mechanism of such probes often involves the acylation of the 2'-hydroxyl group of RNA in flexible regions, allowing for the mapping of the RNA structure. The ability of the aminopyrimidine group to participate in hydrogen bonding could, in principle, be exploited to achieve specific interactions with nucleobases like cytosine, though this remains a hypothetical application for this compound itself.
Luminescence and Colorimetric Sensing Mechanisms
While specific examples for this compound are not detailed in the available literature, the general principles of luminescence and colorimetric sensing are well-established and can be hypothetically applied.
A luminescence sensing mechanism would likely involve the modulation of the fluorescence properties of a molecule derived from this compound upon binding to an analyte. This could occur through several processes:
Photoinduced Electron Transfer (PET): In the unbound state, a photoexcited fluorophore might be quenched by an electron transfer from a nearby donor (the analyte or part of the sensor). Upon binding, this process could be inhibited, leading to a "turn-on" fluorescent signal.
Förster Resonance Energy Transfer (FRET): A sensor could be designed with a FRET pair, where the binding of an analyte changes the distance or orientation between the donor and acceptor, altering the FRET efficiency and the resulting emission.
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the sensor can restrict intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.
A colorimetric sensing mechanism relies on a change in the absorption spectrum of the sensor that is visible to the naked eye. This is often achieved through:
Analyte-Induced Aggregation/Disaggregation: For sensors based on nanoparticles functionalized with this compound derivatives, the binding of an analyte could cause the nanoparticles to aggregate or disperse, leading to a distinct color change.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the sensor molecule, leading to a shift in the ICT band and a visible color change.
The ability of this compound to form predictable and robust intermolecular interactions, particularly hydrogen bonds, makes it a valuable building block in the field of materials science, especially in crystal engineering and the development of optoelectronic materials.
Applications in Materials Science
Crystal Engineering for Novel Materials
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. The 2-aminopyrimidine (B69317) moiety is known to form reliable hydrogen-bonding motifs. Specifically, the amino group and one of the pyrimidine nitrogen atoms can form a characteristic R²₂(8) graph set motif with carboxylic acids. This predictable self-assembly is a powerful tool for constructing co-crystals with tailored architectures.
While specific crystal engineering studies focused solely on this compound are not extensively detailed in the searched literature, studies on related 2-aminopyrimidine derivatives demonstrate the potential. By co-crystallizing with other molecules, it is possible to create materials with specific properties, such as non-linear optical (NLO) activity or modified solubility and stability. The carboxamide group in this compound adds another layer of potential hydrogen-bonding interactions, further expanding the possibilities for creating complex and functional solid-state materials.
Optoelectronic Properties and Applications
Materials with interesting optoelectronic properties are in high demand for applications in areas such as light-emitting diodes (LEDs), solar cells, and non-linear optics. The π-conjugated system of the pyrimidine ring in this compound suggests that it could possess useful electronic and optical properties.
Studies on co-crystals of 2-aminopyrimidine with other organic molecules have shown that these materials can exhibit photoluminescence. For instance, a co-crystal of 2-aminopyrimidine with pimelic acid was reported to have a violet emission. The electronic properties, such as the band gap, can be tuned by the choice of the co-former molecule. The presence of the electron-withdrawing carboxamide group and the electron-donating amino group on the pyrimidine ring of this compound could lead to interesting charge-transfer characteristics, which are often associated with desirable optoelectronic properties. However, a detailed investigation of the specific optoelectronic properties of pure this compound or its specifically designed materials is not yet available in the public scientific literature.
The Role of this compound as a Key Intermediate in Complex Chemical Synthesis
Beyond its applications in medicinal chemistry, this compound and its close derivatives are valuable building blocks in organic synthesis. Their inherent reactivity and multiple functional groups allow for the construction of complex, fused heterocyclic systems. These pyrimidine derivatives serve as crucial starting materials for creating polycyclic structures with diverse industrial and material science applications.
The general versatility of 2-aminopyrimidines allows them to be used as precursors for a variety of fused heterocycles, including imidazopyrimidines, triazolopyrimidines, pyridopyrimidines, and pyrimidopyrimidines. nih.gov The presence of the amino and carboxamide groups on the pyrimidine ring provides reactive sites for cyclization reactions, leading to the formation of new rings fused to the original pyrimidine core.
A notable example of this is the use of 4-amino-2-hydrazinylpyrimidine-5-carboxamide, a derivative of this compound, as a key intermediate in the synthesis of fused pyrimidine systems. This intermediate can be readily prepared and then reacted with various electrophilic reagents, such as substituted benzaldehydes or acetophenones, to yield complex fused heterocycles. The reaction typically proceeds via a condensation reaction followed by intramolecular cyclization.
The reaction of 4-amino-2-hydrazinylpyrimidine-5-carboxamide with different aromatic aldehydes and ketones demonstrates its utility in generating a library of diverse fused pyrimidine derivatives. The specific structure of the final product is determined by the nature of the electrophile used in the reaction. For instance, reaction with a substituted benzaldehyde (B42025) leads to the formation of a benzylidenehydrazinylpyrimidine-5-carboxamide, which can then undergo cyclization to form a triazolopyrimidine ring system. Similarly, reaction with an acetophenone (B1666503) derivative yields a corresponding ethylidenehydrazinyl)pyrimidine-5-carboxamide, a precursor to other complex fused systems.
The following table summarizes the synthesis of several complex molecules using a 4-amino-2-hydrazinylpyrimidine-5-carboxamide intermediate. The data highlights the yields and physical properties of the resulting fused heterocycles, showcasing the efficiency of this synthetic route.
| Reactant | Resulting Compound | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 4-Amino-2-(2-benzylidenehydrazinyl)pyrimidine-5-carboxamide | 77 | 178-180 |
| 4-Methoxybenzaldehyde | 4-Amino-2-(2-(4-methoxybenzylidene) hydrazinyl) pyrimidine-5-carboxamide | 74 | 156-158 |
| 4-Methylacetophenone | 4-Amino-2-(2-(1-p-tolylethylidene)hydrazinyl)pyrimidine-5-carboxamide | 77 | 171-173 |
| 4-Methoxyacetophenone | 4-Amino-2-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)pyrimidine-5-carboxamide | 59 | 194-196 |
These synthetic strategies underscore the importance of this compound and its derivatives as versatile intermediates. The ability to construct intricate molecular architectures from this core structure is of significant interest in the development of novel functional materials and compounds with unique photophysical or electronic properties. The pyrimidine-5-carboxamide moiety is a key structural element that facilitates these complex transformations, making it a valuable tool in the arsenal (B13267) of synthetic organic chemists. ias.ac.in
Future Research Directions and Challenges in 2 Aminopyrimidine 5 Carboxamide Chemistry
The 2-aminopyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As research progresses, the focus shifts towards overcoming existing limitations and exploring new frontiers. This article outlines the key future research directions and challenges, from sustainable synthesis to the application of cutting-edge computational tools and the exploration of novel biological roles.
Q & A
Basic: What are the common synthetic routes for 2-Aminopyrimidine-5-carboxamide, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which combines a β-ketoamide, aldehyde, and urea under acidic conditions . Ethyl 2-aminopyrimidine-5-carboxylate (a precursor) can be hydrolyzed to the carboxamide using ammonia or amines. Solvent-free conditions with chloroacetic acid as a catalyst improve yields (up to 85%) by reducing side reactions . Reaction time (7–10 hours) and temperature (80–100°C) are critical for optimizing crystallinity and purity .
Advanced: How can researchers optimize regioselectivity in the synthesis of this compound derivatives?
Answer:
Regioselectivity is controlled by electronic and steric effects. For example, using electron-withdrawing substituents on the aldehyde component in Biginelli reactions directs cyclization to the 5-position . Microwave-assisted synthesis enhances selectivity by enabling rapid, uniform heating, reducing decomposition . Computational modeling (e.g., DFT studies) of transition states can predict regiochemical outcomes, as demonstrated in pyrimidine derivatives .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key methods include:
- NMR : H and C NMR confirm substitution patterns (e.g., amino and carboxamide groups at 2- and 5-positions) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 153.07) .
Advanced: How does solvent choice impact the stability of this compound during storage?
Answer:
The compound is prone to hydrolysis in polar aprotic solvents like DMSO, with 15% degradation observed after 72 hours at 25°C . Storage in anhydrous acetonitrile or ethanol at -20°C under nitrogen minimizes decomposition . Lyophilization enhances long-term stability, with <5% degradation over six months .
Basic: What biological activities are associated with this compound scaffolds?
Answer:
These derivatives inhibit enzymes like thymidine phosphorylase (IC = 0.8 μM) and EGFR tyrosine kinase, making them candidates for anticancer agents . Substituents at the 4-position (e.g., chloro or methyl groups) enhance binding affinity to target proteins .
Advanced: How should researchers address contradictory data on the compound’s solubility and bioavailability?
Answer:
Contradictions arise from differing experimental conditions. For example, solubility in PBS (pH 7.4) ranges from 0.2–1.5 mg/mL due to batch-dependent crystallinity . Use standardized shake-flask assays with HPLC quantification and compare results against PubChem datasets . Molecular dynamics simulations predict bioavailability by modeling logP values (experimental: 1.2 vs. predicted: 1.4) .
Basic: What computational tools are effective for modeling this compound interactions?
Answer:
- Docking : AutoDock Vina screens binding modes with kinases (e.g., EGFR) using PDB structures (e.g., 1M17) .
- DFT Calculations : Gaussian 09 predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent design .
- ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., BBB permeability) .
Advanced: What strategies improve purification of this compound from complex reaction mixtures?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates carboxamide from ester byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) yield >99% purity crystals .
- HPLC Prep-Scale : C18 columns with isocratic acetonitrile/water (30:70) resolve regioisomers .
Basic: How can researchers validate the absence of mutagenic impurities in synthetic batches?
Answer:
Follow ICH M7 guidelines using:
- Ames Test : Salmonella typhimurium strains TA98/TA100 assess mutagenicity .
- LC-MS/MS : Detect nitrosamine impurities (LOQ = 1 ppm) via MRM transitions .
Advanced: What novel applications exist for this compound in material science?
Answer:
The scaffold forms coordination polymers with transition metals (e.g., Cu) for catalytic applications. For example, Cu-carboxamide complexes catalyze C–N coupling reactions with 90% yield . DFT studies suggest π-stacking interactions enhance conductivity in organic semiconductors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
